molecular formula C13H16N4O3 B11045385 5'-Amino-7a-hydroxy-3a-methyl-2,2'-dioxo-1,1',2,2',3a,4,5,6,7,7a-decahydrospiro[indole-3,3'-pyrrole]-4'-carbonitrile

5'-Amino-7a-hydroxy-3a-methyl-2,2'-dioxo-1,1',2,2',3a,4,5,6,7,7a-decahydrospiro[indole-3,3'-pyrrole]-4'-carbonitrile

Cat. No.: B11045385
M. Wt: 276.29 g/mol
InChI Key: BFMIBMWCULQSAE-UHFFFAOYSA-N
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Description

5’-Amino-7a-hydroxy-3a-methyl-2,2’-dioxo-1,1’,2,2’,3a,4,5,6,7,7a-decahydrospiro[indole-3,3’-pyrrole]-4’-carbonitrile is a complex organic compound featuring a spirocyclic structure. This compound is part of the indole derivatives family, which are known for their significant biological activities and applications in medicinal chemistry . The unique structure of this compound, combining an indole moiety with a spiro-pyrrole system, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Amino-7a-hydroxy-3a-methyl-2,2’-dioxo-1,1’,2,2’,3a,4,5,6,7,7a-decahydrospiro[indole-3,3’-pyrrole]-4’-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of indole derivatives with suitable nitriles and amines under acidic or basic conditions can lead to the formation of the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

5’-Amino-7a-hydroxy-3a-methyl-2,2’-dioxo-1,1’,2,2’,3a,4,5,6,7,7a-decahydrospiro[indole-3,3’-pyrrole]-4’-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5’-Amino-7a-hydroxy-3a-methyl-2,2’-dioxo-1,1’,2,2’,3a,4,5,6,7,7a-decahydrospiro[indole-3,3’-pyrrole]-4’-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and spirocyclic compounds, such as:

Uniqueness

The uniqueness of 5’-Amino-7a-hydroxy-3a-methyl-2,2’-dioxo-1,1’,2,2’,3a,4,5,6,7,7a-decahydrospiro[indole-3,3’-pyrrole]-4’-carbonitrile lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H16N4O3

Molecular Weight

276.29 g/mol

IUPAC Name

2-amino-7'a-hydroxy-3'a-methyl-2',5-dioxospiro[1H-pyrrole-4,3'-4,5,6,7-tetrahydro-1H-indole]-3-carbonitrile

InChI

InChI=1S/C13H16N4O3/c1-11-4-2-3-5-12(11,20)17-10(19)13(11)7(6-14)8(15)16-9(13)18/h20H,2-5,15H2,1H3,(H,16,18)(H,17,19)

InChI Key

BFMIBMWCULQSAE-UHFFFAOYSA-N

Canonical SMILES

CC12CCCCC1(NC(=O)C23C(=C(NC3=O)N)C#N)O

Origin of Product

United States

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